molecular formula C14H14N2O2 B4183729 2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4183729
M. Wt: 242.27 g/mol
InChI Key: XTWAZGBZZQIVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MIQT and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of MIQT is not fully understood. However, studies have suggested that MIQT may act as an inhibitor of various enzymes, including acetylcholinesterase and monoamine oxidase. MIQT may also act as an antioxidant and a free radical scavenger.
Biochemical and Physiological Effects:
MIQT has been shown to have various biochemical and physiological effects. In vitro studies have shown that MIQT can inhibit the growth of cancer cells and reduce the production of reactive oxygen species. In vivo studies have shown that MIQT can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MIQT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. MIQT is also stable under various conditions, making it suitable for use in various assays. However, MIQT has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. MIQT is also relatively expensive, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on MIQT. One area of research is the development of MIQT-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of MIQT and its potential as an inhibitor of various enzymes. Further studies are also needed to determine the safety and toxicity of MIQT. In addition, MIQT can be used as a building block in the synthesis of various compounds, and further research can explore its potential applications in organic synthesis.
Conclusion:
In conclusion, MIQT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIQT can be synthesized using various methods and has been studied for its potential as a drug candidate for the treatment of various diseases, a neuroprotective agent, and a building block in organic synthesis. MIQT has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the potential applications of MIQT and to determine its mechanism of action, safety, and toxicity.

Scientific Research Applications

MIQT has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and organic synthesis. In medicinal chemistry, MIQT has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, MIQT has been studied for its potential as a neuroprotective agent. In organic synthesis, MIQT has been used as a building block in the synthesis of various compounds.

properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-8-13(15-18-10)14(17)16-7-6-11-4-2-3-5-12(11)9-16/h2-5,8H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWAZGBZZQIVCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49826853
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(5-methyl-3-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroisoquinoline
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